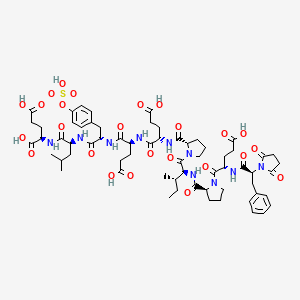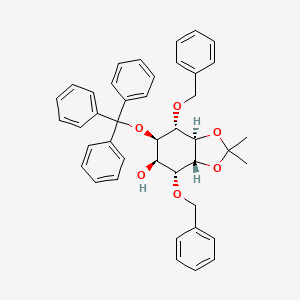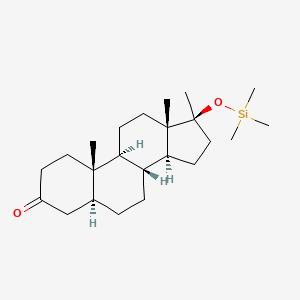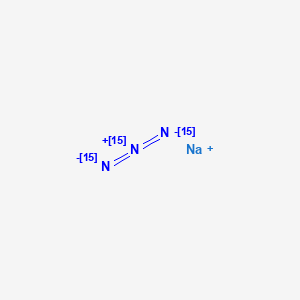
Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH” is also known as Succinyl-(Pro58,D-Glu65)-Hirudin (56-65) (sulfated). It is a hirugen-like peptide, and has a higher affinity for thrombin than Hirugen . This compound is an antithrombotic agent and inhibits the thrombin-induced fibrin clot formation with an IC50 value of 0.087 μM .
Molecular Structure Analysis
The molecular formula of this compound is C64H88N10O26S, and its molecular weight is 1445.5 . The sequence of this compound is {Suc-Phe}-Glu-Pro-Ile-Pro-Glu-Glu-{Tyr(SO3H)}-Leu-{d-Glu} .Physical And Chemical Properties Analysis
The compound has a molecular weight of 1445.49992 and an exact mass of 1444.5590705 . At pH 7.0, it has a net charge of -4.99 . It is hydrophilic, meaning it dissolves well in pure water .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Evaluation
One research application of such peptides is in the synthesis and evaluation of cyclic peptides. For example, a study focused on synthesizing cyclic peptides with varied sequences, including ones similar to Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH, to examine their kinetic parameters and potential as substrates or inhibitors of certain enzymes like pp60c-src, which is the product of the src proto-oncogene (McMurray, Budde, & Dyckes, 2009).
Amino Acid Sequencing and Protein Characterization
Another application is in the field of protein characterization and sequencing. The detailed study of amino acid sequences in proteins, such as adenylate kinase from skeletal muscle, where sequences similar to the decapeptide are examined, provides insights into the structural and functional aspects of these proteins (Heil et al., 1974).
Large-Scale Synthesis of Anticoagulant Peptides
The peptide has close similarities to anticoagulant decapeptides. Research into the large-scale synthesis of such peptides, like MDL 28050, which shares a similar structure, can lead to advancements in medical applications, particularly in anticoagulant therapies (Hoekstra et al., 1992).
Leukocyte Chemotaxis Inhibition
Studies also delve into the role of similar peptides in inhibiting leukocyte chemotaxis. This involves understanding how certain peptide sequences can influence cellular processes like immune response, which is crucial in developing treatments for inflammatory diseases (Hirata et al., 1984).
Tyrosine Kinase/Phosphatase Activity Sensing
Research has explored the use of peptides in sensing the activity of tyrosine kinase and phosphatase enzymes. The design of hydrogelators based on peptide sequences similar to this compound for this purpose could be pivotal in pharmaceutical research and enzyme inhibitor screening (Zheng et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(2S)-2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H86N10O25S/c1-5-35(4)54(71-60(90)46-14-9-29-72(46)62(92)41(21-27-52(81)82)67-61(91)47(33-36-11-7-6-8-12-36)74-48(75)23-24-49(74)76)63(93)73-30-10-13-45(73)59(89)66-40(20-26-51(79)80)55(85)65-39(19-25-50(77)78)56(86)70-44(32-37-15-17-38(18-16-37)99-100(96,97)98)58(88)69-43(31-34(2)3)57(87)68-42(64(94)95)22-28-53(83)84/h6-8,11-12,15-18,34-35,39-47,54H,5,9-10,13-14,19-33H2,1-4H3,(H,65,85)(H,66,89)(H,67,91)(H,68,87)(H,69,88)(H,70,86)(H,71,90)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,94,95)(H,96,97,98)/t35-,39-,40-,41-,42+,43-,44-,45-,46-,47-,54-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKXPBZTQOZMGW-FQSUHZHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)N5C(=O)CCC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N5C(=O)CCC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H86N10O25S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B589530.png)




![Imidazo[1,2-A]pyrido[2,3-E]pyrazin-4(5H)-one](/img/structure/B589535.png)
![5-Amino-2-[(3-hydroxypropyl)amino]benzoic acid](/img/structure/B589537.png)

